Reveromycin A - 134615-37-5

Reveromycin A

Catalog Number: EVT-1206906
CAS Number: 134615-37-5
Molecular Formula: C36H52O11
Molecular Weight: 660.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reveromycin A (RM-A) is a complex polyketide spiroacetal natural product first isolated from the culture broth of Streptomyces sp. []. It belongs to a family of microbial polyketides known as the reveromycins, characterized by their unusual structural features and diverse biological activities [, , ]. RM-A is classified as an antibiotic, specifically a protein synthesis inhibitor. Its potent anti-osteoclastic activity has made it a promising lead compound for investigating potential treatments for bone disorders [, , ]. Furthermore, its inhibitory effects on epidermal growth factor signaling and specific protein synthesis pathways have broadened its research applications in cell biology, oncology, and immunology [, , ].

Future Directions
  • Structure-Activity Relationship Studies: Exploring the impact of structural modifications on the biological activity of RM-A could lead to the development of more potent and selective analogs with improved therapeutic potential [].
  • Mechanism of Action Elucidation: Further investigations into the detailed molecular mechanisms underlying the diverse activities of RM-A are crucial for understanding its full therapeutic potential and identifying new applications [, ].
  • Therapeutic Development: Developing RM-A or its analogs into clinically viable therapies for bone disorders, cancer, and other diseases requires rigorous pre-clinical and clinical studies to assess efficacy and safety [].
  • Chemical Biology Applications: Utilizing RM-A as a chemical probe to investigate cellular processes and signaling pathways could provide valuable insights into fundamental biological mechanisms [, , ].
Classification and Source

Reveromycin A belongs to the class of spiroacetal compounds, which are characterized by their unique bicyclic structures. Its biosynthesis involves a complex gene cluster that encodes various enzymes necessary for the formation of its intricate molecular architecture. The compound's structure includes a 1,7-dioxaspiro [5.5]undecane moiety, a hemisuccinate group, and multiple unsaturated carboxylic acid side chains .

Synthesis Analysis

Chemical Synthesis

The total synthesis of reveromycin A has been challenging due to its complex structure. The first asymmetric total synthesis was achieved through a series of sophisticated organic reactions, including a Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reaction. This method allowed for the construction of the spiroacetal core, which is critical for its biological activity .

Biosynthetic Pathway

Recent advances have highlighted the potential for microbial biosynthesis of reveromycin A. Researchers successfully cloned the reveromycin biosynthetic gene cluster and optimized fermentation conditions using specific media, such as V8 juice containing tomato extract, which significantly enhanced production yields. The biosynthetic pathway involves key enzymes such as dihydroxy ketone synthase and spiroacetal synthase, which facilitate the formation of the spiroacetal structure from acyclic precursors .

Molecular Structure Analysis

Reveromycin A features a complex molecular structure characterized by:

  • Core Structure: A 6,6-spiroacetal ring system.
  • Functional Groups: Two unsaturated carboxylic acid side chains and a hemisuccinate moiety.
  • Molecular Formula: C25_{25}H34_{34}O6_{6}.
  • Molecular Weight: Approximately 434.54 g/mol.

The stereochemistry of reveromycin A is crucial for its biological activity, with specific configurations at various chiral centers contributing to its interaction with biological targets .

Chemical Reactions Analysis

Reveromycin A undergoes several chemical transformations that affect its biological activity:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions is essential for enhancing its pharmacological properties.
  • Succinylation: The succinylation of the tertiary alcohol in reveromycin A is facilitated under normal fermentation conditions by S. reveromyceticus, contrasting with high-pressure requirements in chemical synthesis .
  • Derivatization: Various derivatives have been synthesized to explore structure-activity relationships, revealing that modifications at specific positions can significantly alter biological efficacy .
Mechanism of Action

Reveromycin A primarily exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis by preventing the proper aminoacylation of tRNA, leading to reduced osteoclast activity and promoting apoptosis in these cells. Structural studies have shown that reveromycin A occupies critical binding sites on IleRS, competing with tRNA and enhancing its binding through interactions with key residues in the enzyme's active site .

Physical and Chemical Properties Analysis

Reveromycin A possesses distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Sensitive to hydrolysis and requires careful handling to maintain its integrity during storage and experimentation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of similar compounds.

These properties are crucial for determining suitable conditions for storage, handling, and application in various experimental settings .

Applications

Reveromycin A has promising applications in several scientific fields:

  • Pharmaceutical Development: Its ability to inhibit bone resorption makes it a candidate for treating osteoporosis and related conditions.
  • Oncology: The compound's selective action against osteoclasts positions it as a potential therapeutic agent for managing bone metastases in cancer patients.
  • Biotechnology: Insights gained from studying reveromycin A's biosynthesis can inform the development of other bioactive compounds through genetic engineering techniques.

Research continues to explore additional applications and derivatives that may enhance its therapeutic profile or broaden its utility across different medical disciplines .

Introduction to Reveromycin A

Historical Discovery and Taxonomic OriginReveromycin A (RM-A) was first isolated in the early 1990s from the soil bacterium Streptomyces reveromyceticus SN-593 during a screen for antitumor compounds. This discovery originated from the RIKEN Antibiotics Laboratory in Japan, where researchers identified RM-A based on its ability to inhibit epidermal growth factor (EGF)-induced mitogenic activity [2] [5]. The compound’s name reflects its origin from the reveromyceticus species and its status as a founding member of the reveromycin class. RM-A emerged during a resurgence of interest in microbial natural products, particularly those with selective mechanisms of action against eukaryotic cells. Its discovery exemplifies the integration of microbiology and chemical biology in antibiotics research, a tradition at RIKEN tracing back to foundational work on compounds like polyoxin by Saburo Suzuki and Kiyoshi Isono [2].

Structural Classification as a Polyketide Natural Product

Reveromycin A (C36H52O11; MW 660.79 g/mol) is a complex polyketide featuring a distinctive 6,6-spiroketal core decorated with multiple functionalized side chains [3] [4]. Key structural elements include:

  • Three carboxyl groups at C1, C24, and C4’ (hemisuccinate moiety), critical for solubility and target interactions.
  • Two unsaturated side chains: A C1–C10 triene acid and a C20–C24 diene acid.
  • A hydrophobic butyl chain at C18 that enhances membrane interactions [3] [8].

Table 1: Structural Features of Reveromycin A

Structural ElementChemical CharacteristicsFunctional Role
Spiroketal core6,6-bicyclic ring systemRigid scaffold for spatial positioning
C1–C10 chainTriene acid with terminal COO⁻tRNA binding site competition
C20–C24 chainDiene acid with terminal COO⁻Electrostatic interactions with IleRS
HemisuccinateC4’ carboxyl groupKMSKS loop binding
C18 butyl chainHydrophobic alkyl groupStabilization within hydrophobic pockets

This architecture results from a modular polyketide synthase (PKS) pathway encoded by a 91-kb biosynthetic gene cluster (revA-revV). Post-PKS modifications include cytochrome P450revI-mediated C18-hydroxylation, which precedes hemisuccinylation to form mature RM-A [8] [9]. The compound’s instability at neutral pH (due to hemisuccinate lability) contrasts with the stability of biosynthetic intermediates like reveromycin T (RM-T), which lacks the hemisuccinate group [9].

Biological Significance in Chemical Biology and Antibiotics Research

RM-A exemplifies the concept of "bioprobes"—small molecules used to interrogate biological systems. Its primary mechanism involves selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein synthesis [3] [4]. Structural studies reveal that RM-A occupies the tRNAIle binding site of Saccharomyces cerevisiae IleRS (ScIleRS), partially mimicking the 3’-CCA end of tRNAIle. This binding is synergistically enhanced by the presence of the intermediate product isoleucyl-adenylate (Ile-AMP) [3] [7]. Crucially, RM-A’s inhibition is specific to eukaryotic IleRS (IC50 = 2–10 nM) due to sequence divergence in the editing domain, sparing prokaryotic enzymes [2] [3].

The compound’s cell-type selectivity arises from a dual mechanism:

  • pH-dependent uptake: RM-A’s three carboxyl groups confer poor membrane permeability at physiological pH. However, mature osteoclasts create an acidic resorption lacuna (pH ~4.5), suppressing carboxyl group dissociation and enabling cellular entry [2] [4].
  • Metabolic vulnerability: Osteoclasts exhibit exceptional dependence on isoleucine for survival. RM-A-induced IleRS inhibition depletes charged tRNAIle, triggering rapid apoptosis [2].

Table 2: Documented Biological Activities of Reveromycin A

ActivityExperimental ModelKey Findings
Anti-osteoclasticOvariectomized miceSuppressed trabecular bone loss by 80% at 20 mg/kg [2]
Anti-metastaticSBC-5 lung cancer bone metastasis modelInhibited osteolytic lesions by >70% without systemic toxicity [2]
AntifungalCandida albicansMIC = 3 µM at pH 3.0; inactive at pH 7.0 [3] [6]
AntiproliferativeHL-60 leukemia cellsIC50 = 2.7 µg/ml [9]

Applications in chemical biology include:

  • Osteoclast-selective apoptosis induction: Used to dissect bone remodeling pathways [4].
  • Antifungal activity under acidic conditions: Effective against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum in strawberry models [6].
  • Derivative synthesis: Alcohol-added fermentation yields esters (e.g., RM-T 1-ethyl ester) with enhanced cancer cell cytotoxicity [9].

Reveromycin A’s journey from soil isolate to mechanistic probe underscores how antibiotics research bridges microbiology, structural biology, and pharmacology. Its continued study informs drug design targeting aminoacyl-tRNA synthetases and pH-dependent therapeutics [2] [3].

Properties

CAS Number

134615-37-5

Product Name

Reveromycin A

IUPAC Name

(2E,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26?,27-,28-,29+,30-,35+,36-/m0/s1

InChI Key

ZESGNAJSBDILTB-JJKMAANASA-N

SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Synonyms

REVEROMYCIN A

Canonical SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Isomeric SMILES

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H](C(C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.